molecular formula C20H28O4 B1668452 Carnosic acid CAS No. 3650-09-7

Carnosic acid

Cat. No.: B1668452
CAS No.: 3650-09-7
M. Wt: 332.4 g/mol
InChI Key: QRYRORQUOLYVBU-YBMSBYLISA-N
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Mechanism of Action

Target of Action

Carnosic acid (CA) is a diterpenoid abundantly present in plants belonging to the genus Rosmarinus and Salvia of the family Lamiaceae . The primary targets of CA are the Nrf2-ARE and PI3K/Akt signaling pathways . These pathways play a significant role in protecting against oxidative stress .

Mode of Action

CA interacts with its targets and induces changes in various ways. It protects against oxidative stress by employing various mechanisms, among which the induction of Nrf2-ARE and the activation of PI3K/Akt signaling pathways are the most significant and widely studied . The electrophile generated from CA interacts with and activates the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, which is a major modulator of redox biology in animal cells .

Biochemical Pathways

The biochemical pathways affected by CA include the Keap1/Nrf2 signaling and autophagy pathways . These pathways are crucial for the body’s response to oxidative stress and the regulation of cellular homeostasis. The activation of these pathways by CA leads to downstream effects such as the mitigation of neurodegenerative disorders .

Pharmacokinetics

The absorption, transport, and metabolism of CA are closely related to its biological functions . In a mouse study, it was found that CA was bioavailable systemically and present locally in the digestive tract, especially in the cecum and colon . In Caco-2 cell monolayers, CA exhibited a moderate permeability and was subjected to mild efflux . The apparent permeability coefficient of CA transported across Caco-2 cell monolayers was significantly changed when the inhibitors of specific active transporter and passive diffusion were added, suggesting that the absorption and transport of CA involved both passive and active transportation .

Result of Action

The molecular and cellular effects of CA’s action are diverse. It has been reported to possess various health-beneficial activities, including antioxidant, anti-inflammatory, and anticarcinogenic activities . It also exhibits therapeutic efficacy in combatting neuronal-injury-induced disorders . Moreover, CA attenuated bioenergetics collapse and redox impairments in the mitochondria obtained from brain cells exposed to several toxicants in both in vitro and in vivo experimental models .

Action Environment

The action, efficacy, and stability of CA can be influenced by environmental factors. For instance, the intrinsic hydrophobic nature of CA results in low solubility and poor dissolution in the gastrointestinal (GI) tract, which limits its applications in a variety of functional food systems . The encapsulation of ca in a lecithin-based nanoemulsion has been shown to improve its bioaccessibility and bioavailability .

Safety and Hazards

Carnosic acid is toxic and can cause moderate to severe irritation to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Carnosic acid plays a crucial role in various biochemical reactions, primarily due to its antioxidant properties. It interacts with several enzymes and proteins, including nuclear factor erythroid 2-related factor 2 (Nrf2), which it activates to enhance the expression of antioxidant enzymes . Additionally, this compound inhibits the activity of enzymes like cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects . The compound also interacts with proteins involved in apoptosis, such as caspases, promoting cell death in cancer cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis . In neuronal cells, this compound protects against oxidative stress by activating the Nrf2 pathway, which enhances the expression of antioxidant enzymes . The compound also influences cell signaling pathways, such as the PI3K/Akt pathway, leading to improved cell survival and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as a pro-electrophile, becoming an electrophile after reacting with free radicals . This reaction leads to the activation of the Nrf2 pathway, which upregulates the expression of antioxidant enzymes . This compound also inhibits the activity of COX-2 by binding to its active site, reducing the production of pro-inflammatory mediators . Additionally, the compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that this compound maintains its antioxidant properties over extended periods, providing sustained protection against oxidative stress . Its efficacy may decrease over time due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as improved cognitive function and reduced inflammation . At high doses, this compound can cause adverse effects, including hepatotoxicity and gastrointestinal disturbances . The threshold for these toxic effects varies depending on the animal model and the duration of exposure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites, including carnosol and rosmanol . These metabolites retain some of the biological activities of this compound, contributing to its overall effects . The compound also influences metabolic flux by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation .

Transport and Distribution

This compound is absorbed into the bloodstream after oral administration and is distributed to various tissues, including the brain, liver, and kidneys . It is transported across cell membranes by passive diffusion and active transport mechanisms . The compound accumulates in tissues with high oxidative stress, such as the brain and liver, where it exerts its protective effects .

Subcellular Localization

Within cells, this compound is primarily localized in the chloroplasts, where it protects against oxidative stress by scavenging free radicals . The compound undergoes compartmentalization, with its oxidation products being transferred to the plasma membrane . This localization is crucial for its antioxidant activity, as it allows this compound to neutralize free radicals at their source .

Preparation Methods

Synthetic Routes and Reaction Conditions

Carnosic acid can be synthesized through various methods, including classical extraction techniques and modern synthetic biology approaches. Classical extraction involves using solvents like ethanol or a mixture of ethanol and acetone, followed by hexane . Modern synthetic biology platforms have also been developed to reconstruct the biosynthetic pathways of this compound in microbial systems .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from rosemary and sage using solvents. The process includes steps like maceration, ultrasonic maceration, and homogenization to obtain high yields of this compound . The crude extract is then purified using techniques like reduced pressure concentration and crystallization .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Carnosic acid can be achieved through a multi-step process involving several reactions. The overall strategy involves the conversion of starting materials into intermediates, which are then further transformed into the final product.", "Starting Materials": [ "2,4,6-trimethylphenol", "4-tert-butylphenol", "2-methyl-2-butene", "Methanesulfonic acid", "Sodium hydroxide", "Hydrogen peroxide", "Sodium bicarbonate", "Methanol", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: 2,4,6-trimethylphenol is reacted with 4-tert-butylphenol in the presence of methanesulfonic acid to form carnosic acid methyl ester.", "Step 2: The carnosic acid methyl ester is then reacted with 2-methyl-2-butene in the presence of sodium hydroxide to form carnosic acid.", "Step 3: Carnosic acid is then oxidized with hydrogen peroxide in the presence of sodium bicarbonate to form carnosol.", "Step 4: Carnosol is then reacted with methanol in the presence of sodium hydroxide to form rosmanol.", "Step 5: Rosmanol is then reacted with ethanol in the presence of sodium hydroxide to form epirosmanol.", "Step 6: Epirosmanol is then reacted with diethyl ether in the presence of sulfuric acid to form carnosic acid." ] }

CAS No.

3650-09-7

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(4aR)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid

InChI

InChI=1S/C20H28O4/c1-11(2)13-10-12-6-7-14-19(3,4)8-5-9-20(14,18(23)24)15(12)17(22)16(13)21/h10-11,14,21-22H,5-9H2,1-4H3,(H,23,24)/t14?,20-/m1/s1

InChI Key

QRYRORQUOLYVBU-YBMSBYLISA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3[C@@]2(CCCC3(C)C)C(=O)O)O)O

SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O)O

Appearance

Solid powder

boiling_point

499.00 to 503.00 °C. @ 760.00 mm Hg

3650-09-7

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Salvin;  Carnosic Acid; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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